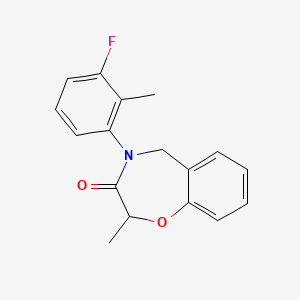

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

4-(3-fluoro-2-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c1-11-14(18)7-5-8-15(11)19-10-13-6-3-4-9-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDULIRQEMWTFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-fluoro-2-methylphenylboronic acid, the compound can be synthesized through a series of reactions involving Suzuki coupling, cyclization, and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and specificity, potentially leading to significant biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Substitution Pattern Effects

- 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (): Key Difference: The methyl group is at position 4 of the phenyl ring instead of position 2. For example, the 4-methyl group may reduce steric hindrance compared to the 2-methyl group in the target compound .

Halogenated Analogs: Bromine vs. Fluorine

4-(2-bromo-4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396757-23-5, ):

- Molecular Weight : 336.15 g/mol (vs. ~289 g/mol for the target compound).

- Key Difference : Bromine at position 2 of the phenyl ring.

- Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance receptor binding but increase toxicity risks. The fluorine at position 4 retains electron-withdrawing effects .

- 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326874-78-5, ): Molecular Weight: 350.18 g/mol. Key Differences: Bromine at position 7 and a fluorobenzyl side chain.

Benzodiazepine Analogs

- 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2886-65-9, ):

- Key Differences : A benzodiazepine core (vs. benzoxazepine) with chlorine and fluorine substituents.

- Impact : The chlorine atom increases electronegativity and binding affinity, commonly seen in anxiolytic drugs. The benzodiazepine core may confer distinct pharmacological activity compared to benzoxazepines .

Structural and Pharmacological Implications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~289 | F | Methyl, Ketone |

| 4-(3-fluoro-4-methylphenyl) analog | ~289 | F | Methyl, Ketone |

| 4-(2-bromo-4-fluorophenyl) analog | 336.15 | F, Br | Bromine, Ketone |

| 7-bromo-4-(2-fluorobenzyl) analog | 350.18 | F, Br | Benzyl, Bromine |

| 7-benzoyl analog | ~283 | None | Benzoyl, Ketone |

Biological Activity

4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine class. Its unique structure, featuring a seven-membered ring with both nitrogen and oxygen atoms, allows for diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Structure

The compound has the following chemical formula:

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Suzuki Coupling : Using 3-fluoro-2-methylphenylboronic acid as a precursor.

- Cyclization : Under controlled conditions to form the benzoxazepine core.

- Functional Group Modifications : To enhance biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro and methyl groups on the phenyl ring improve binding affinity and specificity, potentially leading to significant biological effects.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Antitumor Activity : Preliminary studies suggest potential anticancer properties through apoptosis induction in cancer cells.

- Neuroprotective Effects : Investigations have indicated that it may protect neuronal cells from oxidative stress.

Comparative Analysis

The compound's activity can be compared with other similar benzoxazepines. For instance:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 4-(2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | 0.45 | Antitumor |

| 4-(3-chloro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | 0.30 | Neuroprotective |

The presence of the fluoro group in our compound enhances its stability and reactivity compared to others.

Study on Antitumor Activity

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against gastric carcinoma cells. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, promoting apoptosis through increased reactive oxygen species (ROS) production.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The results indicated that it significantly reduced cell death caused by oxidative agents, suggesting its potential for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.